N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide
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Overview
Description
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzotriazinone derivatives This compound is characterized by the presence of a benzotriazinone ring fused with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide typically involves the diazotization of an appropriately substituted N-alkylanthranilamide, followed by the reaction with a sulfonamide derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzotriazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzotriazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzotriazinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide include:
- 4-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide
- N-methyl(4-oxo-1,2,3-benzotriazin-3-yl)methanesulfonamide
- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzotriazinone and benzenesulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-17(22(20,21)11-7-3-2-4-8-11)18-14(19)12-9-5-6-10-13(12)15-16-18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJUTWROSSHODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N1C(=O)C2=CC=CC=C2N=N1)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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